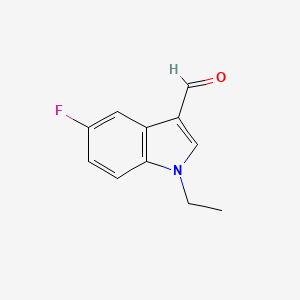

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a structural motif found in a vast number of natural products, alkaloids, and pharmaceuticals. researchgate.netwikipedia.org Its importance stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets. ossila.comchemimpex.com

Indole is an aromatic heterocycle with a ten-pi-electron system that confers significant stability. ossila.com The nitrogen atom in the pyrrole ring makes the molecule electron-rich, rendering it highly susceptible to electrophilic substitution, particularly at the C3 position. nih.gov This inherent reactivity makes indole an ideal starting point for the synthesis of more complex molecules. rsc.org The indole framework is the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin, highlighting its fundamental role in biological systems. nih.gov Its presence in these vital biomolecules has spurred extensive research into the synthesis and application of a diverse array of indole derivatives. ossila.comchemimpex.com

In synthetic organic chemistry, indole derivatives serve as versatile building blocks for constructing complex molecular architectures. rsc.org The indole ring can be functionalized at various positions, allowing for the systematic modification of its steric and electronic properties. This tunability is crucial in medicinal chemistry for optimizing the pharmacological profiles of drug candidates. wikipedia.org Compounds containing the indole nucleus exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netresearchgate.net Consequently, the development of novel synthetic methodologies for the preparation of functionalized indoles remains an active and important area of chemical research. wikipedia.org

Overview of 1H-Indole-3-carbaldehyde as a Precursor

Among the various functionalized indoles, 1H-indole-3-carbaldehyde is a particularly valuable and widely used synthetic intermediate. researchgate.net Its aldehyde group provides a reactive handle for a multitude of chemical transformations, making it a key precursor for the synthesis of numerous bioactive indole alkaloids and other complex heterocyclic systems. researchgate.net The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions, allowing for extensive derivatization. researchgate.net

The preparation of 1H-indole-3-carbaldehyde is well-established in organic synthesis, with several foundational methods developed over the years. These methods primarily involve the direct formylation of the indole ring. The Vilsmeier-Haack and Reimer-Tiemann reactions are two of the most classical and significant approaches.

The Vilsmeier-Haack reaction is a widely used and efficient method for formylating electron-rich aromatic compounds like indole. ijpcbs.comorganic-chemistry.org It typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.org This reaction proceeds via an electrophilic aromatic substitution, yielding an iminium species that is subsequently hydrolyzed to afford the aldehyde. ijpcbs.com

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indoles. wikipedia.orgmychemblog.com The reaction typically involves treating the substrate with chloroform (B151607) (CHCl₃) in the presence of a strong base, which generates the highly reactive dichlorocarbene (B158193) species as the electrophile. youtube.com

These foundational methodologies have enabled the large-scale production of 1H-indole-3-carbaldehyde, facilitating its widespread use as a versatile precursor in both academic and industrial research. A patent for the synthesis of various substituted indole-3-carboxaldehyde (B46971) compounds, including a 5-fluoro derivative, highlights the continued relevance of these formylation techniques. google.com

| Formylation Method | Reagents | Reactive Electrophile | Key Features |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Halomethyleniminium salt (Vilsmeier reagent) | Mild, efficient, and widely applicable for electron-rich aromatics. ijpcbs.comorganic-chemistry.org |

| Reimer-Tiemann Reaction | CHCl₃, Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Occurs under basic conditions; particularly effective for phenols. wikipedia.orgmychemblog.com |

Rationale for Substitution Patterns in 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde

The specific substitution pattern of this compound is deliberately designed to modulate the chemical and physical properties of the parent indole-3-carbaldehyde molecule. The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position serves distinct purposes, often aimed at enhancing the molecule's utility in medicinal chemistry or materials science.

The alkylation of the indole nitrogen at the N1 position is a common strategy to modify the properties of the indole ring. rsc.org Substituting the acidic N-H proton with an alkyl group, such as ethyl, has several important consequences:

Prevents N-H Reactivity: The N-H proton of indole is acidic and can participate in various reactions, including deprotonation by strong bases. rsc.org N-alkylation removes this acidic proton, preventing unwanted side reactions and allowing for more selective functionalization at other positions of the indole ring.

Modulates Electronic Properties: The introduction of an electron-donating alkyl group like ethyl can subtly alter the electron density of the indole ring system, which can influence its reactivity in subsequent chemical transformations.

While N-alkylation is a common goal, achieving selectivity can be challenging due to the high nucleophilicity of the C3 position. nih.gov However, under classical conditions using a strong base like sodium hydride in a polar aprotic solvent, N-alkylation is generally favored. rsc.org

The introduction of a fluorine atom, particularly on an aromatic ring, is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. tandfonline.com The placement of fluorine at the C5 position of the indole ring in this compound is rationalized by several key effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. tandfonline.com A common route of drug metabolism is oxidation at vulnerable C-H bonds by cytochrome P450 enzymes. Substituting a hydrogen atom with fluorine at a potential site of metabolism can block this pathway, thereby increasing the metabolic stability and prolonging the biological half-life of the compound. tandfonline.comnih.gov

Increased Lipophilicity and Bioavailability: Fluorine is highly lipophilic, and its incorporation into a molecule can increase its ability to pass through biological membranes, potentially leading to improved absorption and bioavailability. chemimpex.comresearchgate.net

Modulation of Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. tandfonline.com This can alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target. researchgate.net For instance, 5-fluoroindole (B109304) and its derivatives have been explored for their potential in anticancer and antimicrobial applications, with the fluorine substitution influencing interactions with biological targets. The unique properties of fluorinated indoles also make them valuable as building blocks for advanced materials, such as those used in organic light-emitting diodes (OLEDs). ossila.com

Role of Halogenation (e.g., C5-Fluoro) in Modulating Electronic Properties

The introduction of a fluorine atom at the C5 position of the indole ring, as seen in this compound, has a profound impact on the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its presence on the benzene portion of the indole scaffold exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic system.

This modulation of electron density can influence the reactivity of the indole ring in various chemical transformations. For instance, the nucleophilicity of the indole nucleus is generally decreased, which can affect the conditions required for electrophilic substitution reactions. Furthermore, the electronic changes imparted by the fluorine atom can alter the spectroscopic properties of the molecule, including its absorption and emission spectra.

Electrophilic Nature of the C3-Carbaldehyde Group in Indoles

The carbaldehyde group at the C3 position of the indole ring is inherently electrophilic. The carbon atom of the carbonyl group is electron-deficient due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

This electrophilicity is a key feature of the reactivity of indole-3-carbaldehydes. They readily undergo a variety of chemical reactions typical of aldehydes, including:

Condensation reactions: Reacting with active methylene (B1212753) compounds in Knoevenagel condensations.

Reductions: The aldehyde can be reduced to an alcohol (hydroxymethyl group).

Oxidations: The aldehyde can be oxidized to a carboxylic acid.

Reactions with nucleophiles: Such as amines to form imines (Schiff bases), and organometallic reagents.

The electrophilic character of the C3-carbaldehyde group is fundamental to its utility as a synthetic intermediate, allowing for the elaboration of the indole scaffold into more complex molecular architectures.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 1-ethyl-1H-indole-3-carbaldehyde | 5-fluoro-1H-indole-3-carbaldehyde |

|---|---|---|---|

| CAS Number | 620175-69-1 | 58494-59-0 | 2338-71-8 |

| Molecular Formula | C₁₁H₁₀FNO | C₁₁H₁₁NO | C₉H₆FNO |

| Molecular Weight | 191.20 g/mol | 173.21 g/mol | 163.15 g/mol |

| Appearance | Predicted: Solid | --- | --- |

| Melting Point | Not Reported | Not Reported | 160-162 °C |

Data for analogs is sourced from publicly available chemical databases.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~10.0 | s | -CHO |

| ~8.0-8.2 | m | H2, H4 |

| ~7.2-7.4 | m | H6, H7 |

| ~4.2 | q | -CH₂CH₃ |

Predicted data is based on the analysis of spectral data for 1-ethyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~185 | -CHO |

| ~158 (d) | C5 (JC-F) |

| ~138 | C7a |

| ~133 | C2 |

| ~125 | C3a |

| ~118 | C3 |

| ~111 (d) | C4 (JC-F) |

| ~110 (d) | C6 (JC-F) |

| ~110 | C7 |

| ~42 | -CH₂CH₃ |

Predicted data is based on the analysis of spectral data for 1-ethyl-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde. The symbol 'd' indicates a doublet due to carbon-fluorine coupling, and JC-F represents the coupling constant.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-fluoroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLQZWLMJIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622792 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-69-1 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Reactions at the Aldehyde Group (C3-Carbaldehyde)

The carbon-oxygen double bond of the carbaldehyde group is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, initiating many of the characteristic reactions of this compound. youtube.com The reactivity of the aldehyde is influenced by the electron-donating nature of the indole (B1671886) ring system. nih.gov

Nucleophilic addition is a fundamental reaction class for aldehydes. youtube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond of the C=O group. youtube.com This process results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated, often by a solvent or a weak acid, to yield the final alcohol product. youtube.comyoutube.com

Nucleophiles, which are electron-rich species, can be neutral (like ammonia) or negatively charged (like the cyanide ion). youtube.com The reaction effectively adds the nucleophile to the carbonyl carbon and a hydrogen atom to the carbonyl oxygen. youtube.com

Table 1: General Mechanism of Nucleophilic Addition

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile donates a pair of electrons to the electrophilic carbonyl carbon of the aldehyde. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed as the C=O π-bond breaks and its electrons move to the oxygen atom. |

| 3. Protonation | The negatively charged oxygen atom of the intermediate is protonated by a suitable proton source (e.g., water, acid) to form the final, neutral addition product. |

Condensation reactions of the aldehyde group involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. These reactions are crucial for synthesizing a variety of derivatives with new carbon-nitrogen double bonds.

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde reacts with primary amines in a condensation reaction to form aldimines, also known as Schiff bases. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by a dehydration step to form the characteristic C=N double bond. This type of reaction is common for indole-3-carboxaldehydes. ekb.eg

Table 2: Aldimine Formation Reaction

| Reactants | Product Type | Key Functional Group |

| This compound + Primary Amine (R-NH₂) | Aldimine (Schiff Base) | C=N-R |

The reaction of this compound with semicarbazide (B1199961) hydrochloride results in the formation of the corresponding semicarbazone. This reaction is a well-established method for derivatizing aldehydes. csic.esscilit.com The synthesis is typically carried out by refluxing the indole-3-carboxaldehyde (B46971) derivative and semicarbazide hydrochloride in an alcoholic solvent. csic.esresearchgate.net The terminal nitrogen atom of the semicarbazide acts as the nucleophile, attacking the carbonyl carbon, which is followed by the elimination of water to yield the stable semicarbazone product. csic.es The resulting semicarbazone derivatives often exist as a mixture of geometric isomers. researchgate.netulima.edu.pe

Table 3: Semicarbazone Formation Reaction

| Reactants | Product Type | Reagents/Conditions |

| This compound + Semicarbazide Hydrochloride | Semicarbazone | Ethanol, Reflux |

Oximes are formed through the condensation reaction of an aldehyde with hydroxylamine (B1172632). nih.gov For this compound, this reaction proceeds by treating the aldehyde with hydroxylamine hydrochloride, often in the presence of a base like sodium hydroxide (B78521). semanticscholar.org The reaction is typically conducted in a solvent such as ethanol. semanticscholar.org The resulting oximes can exist as two geometric isomers, syn and anti, and the ratio of these isomers can be influenced by the reaction conditions, such as pH. semanticscholar.org Oximes of indole-3-carbaldehyde are valuable intermediates in the synthesis of other biologically relevant molecules. nih.govchemimpex.com

Table 4: Oxime Formation Reaction

| Reactants | Product Type | Reagents/Conditions | Isomers Formed |

| This compound + Hydroxylamine Hydrochloride | Oxime | NaOH, Ethanol | syn and anti |

The aldehyde group is readily susceptible to reduction, yielding either a primary alcohol or an amine, depending on the reagents and reaction conditions.

The aldehyde can be reduced to the corresponding primary alcohol, (1-ethyl-5-fluoro-1H-indol-3-yl)methanol. This transformation is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Furthermore, the aldehyde can be converted into a secondary or tertiary amine via reductive amination. organic-chemistry.org This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ without being isolated. organic-chemistry.org A variety of reducing agents can be employed, with common choices being sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [Na(OAc)₃BH]. This method is highly efficient for forming new carbon-nitrogen bonds. organic-chemistry.org

Table 5: Reduction Reactions of the Aldehyde Group

| Reaction Type | Reagents | Product Functional Group | Product Name Example |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | (1-ethyl-5-fluoro-1H-indol-3-yl)methanol |

| Reductive Amination | Primary/Secondary Amine (RNH₂ or R₂NH) + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-CH₂-NHR or -CH₂-NR₂) | N-alkyl-(1-ethyl-5-fluoro-1H-indol-3-yl)methanamine |

Reduction Reactions (e.g., to alcohols or amines)

Henry Reaction and Subsequent Reduction to Tryptamine (B22526) Derivatives

A significant transformation of this compound is its conversion to tryptamine derivatives, a critical scaffold in medicinal chemistry. This is typically achieved through a two-step sequence involving a Henry (nitroaldol) reaction followed by the reduction of the resulting nitroalkene.

The process begins with the Henry reaction, where the aldehyde group of this compound condenses with a nitroalkane, such as nitromethane, in the presence of a base. This reaction proceeds through a nitroaldol addition, which is often followed by spontaneous dehydration to yield the more stable conjugated nitroalkene, (E)-1-ethyl-5-fluoro-3-(2-nitrovinyl)-1H-indole. mdpi.comresearchgate.net This intermediate is a known precursor in the synthesis of various bioactive molecules. wikipedia.org

The subsequent and final step is the reduction of the nitrovinyl group to an aminoethyl group, yielding the corresponding tryptamine derivative. The choice of reducing agent is crucial, as it can influence the reaction's outcome, especially in the presence of other functional groups like the fluoro-substituent. Several methods are employed for this reduction:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is commonly used to reduce nitroalkenes to amines. nih.gov However, its application to aromatic nitro compounds can sometimes lead to the formation of azo compounds as side products. nih.govdiva-portal.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. nih.govorganicchemistrytutor.com It is an effective technique for reducing both aliphatic and aromatic nitro groups to primary amines. nih.gov Catalytic hydrogenation is considered a green chemistry approach as it often generates minimal waste. researchgate.net

Sodium Borohydride/Nickel (II) Acetate (B1210297): A combination of sodium borohydride (NaBH₄) and a nickel catalyst, such as Ni(OAc)₂·4H₂O, provides a milder and more selective method for this reduction. youtube.com This approach is particularly advantageous for substrates bearing halogen atoms, as it minimizes the risk of dehalogenation that can occur with harsher reagents like LiAlH₄. youtube.com The reaction typically proceeds in two stages: an initial reduction of the double bond to form the 3-(2-nitroethyl)indole, followed by the reduction of the nitro group to the amine. youtube.com

| Reducing Agent/System | Key Characteristics | Potential Side Reactions/Considerations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Potent reducing agent for nitroalkenes. nih.gov | Can form azo-compounds with aromatic nitro groups. nih.govdiva-portal.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Effective for both aliphatic and aromatic nitro groups; environmentally benign. nih.govresearchgate.net | May reduce other functional groups; potential for dehalogenation. |

| Sodium Borohydride/Nickel (II) Acetate (NaBH₄/Ni(OAc)₂) | Milder conditions, selective for the nitro group. youtube.com | Advantageous for halogenated substrates to prevent dehalogenation. youtube.com |

Oxidation to Carboxylic Acids

The aldehyde functional group at the C3 position of this compound can be readily oxidized to the corresponding carboxylic acid, 1-ethyl-5-fluoro-1H-indole-3-carboxylic acid. mdpi.com This transformation is a common reaction for aromatic aldehydes and can be accomplished using various oxidizing agents under different conditions.

Under acidic conditions, the aldehyde is typically oxidized directly to the carboxylic acid. nih.govumn.edu If the reaction is performed in an alkaline medium, the initial product is the corresponding carboxylate salt, which can then be protonated in an acidic workup to yield the final carboxylic acid. nih.govumn.edu

Several reagents are effective for this oxidation:

Potassium Dichromate(VI) (K₂Cr₂O₇): In the presence of a strong acid like sulfuric acid, potassium dichromate is a powerful oxidizing agent that converts aldehydes to carboxylic acids. nih.gov The visual color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the reaction. nih.gov

Tollens' Reagent ([Ag(NH₃)₂]⁺): This mild and selective oxidizing agent is used in the qualitative "silver mirror test" for aldehydes. masterorganicchemistry.compressbooks.pub The aldehyde is oxidized to a carboxylate anion, while the diamminesilver(I) complex is reduced to metallic silver, which forms a characteristic mirror on the inner surface of the reaction vessel. nih.gov The selectivity of Tollens' reagent makes it useful when other sensitive functional groups are present in the molecule.

Potassium Permanganate (B83412) (KMnO₄): As a strong oxidant, potassium permanganate can effectively convert indole-3-carbaldehydes to their carboxylic acid derivatives. csbsju.edu However, the reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the indole ring.

Aldehyde Oxidases: In biological systems, enzymes known as aldehyde oxidases, which are often molybdenum-containing enzymes, catalyze the oxidation of aldehydes to carboxylic acids. libretexts.org The enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid.

| Oxidizing Agent | Reaction Conditions | Product Formed (Initial) |

|---|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄) nih.gov | Carboxylic Acid nih.gov |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline nih.gov | Carboxylate Salt nih.gov |

| Potassium Permanganate (KMnO₄) | Aqueous, Neutral or Alkaline csbsju.edu | Carboxylate Salt (in alkaline) csbsju.edu |

Reactions Involving the Indole Nitrogen (N1)

N-Alkylation Mechanisms

N-Alkylation is not an applicable reaction for this compound. The indole nitrogen (N1 position) is already substituted with an ethyl group, precluding further alkylation at this site under standard conditions. N-Alkylation reactions typically involve the deprotonation of an N-H indole with a base to form an indole anion, which then acts as a nucleophile towards an alkyl halide. Since the target molecule lacks a proton on the indole nitrogen, this reaction pathway is not available.

N-Acylation and N-Sulfonation

Similar to N-alkylation, N-acylation and N-sulfonation are not applicable to this compound. These reactions require a free N-H group on the indole ring to act as a nucleophile towards an acyl halide or a sulfonyl halide, respectively. The presence of the ethyl group at the N1 position prevents these transformations.

Reactions on the Fluorinated Benzene (B151609) Ring

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene portion of the this compound molecule is a complex process governed by the combined directing effects of the existing substituents. The available positions for substitution are C4, C6, and C7.

The directing influence of each substituent is as follows:

Indole Nucleus: The indole ring system as a whole is strongly activating and ortho-, para-directing relative to the pyrrole (B145914) nitrogen. This effect strongly favors substitution at the C4 and C6 positions of the benzene ring.

5-Fluoro Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The fluorine atom at C5 will therefore direct incoming electrophiles to the C4 and C6 positions.

3-Formyl Group: The aldehyde group is strongly electron-withdrawing and deactivating. libretexts.org As a meta-director relative to its position on the pyrrole ring, it deactivates the entire indole nucleus towards electrophilic attack and would direct incoming electrophiles on the benzene ring towards the C5 and C7 positions. libretexts.org

Considering these competing effects, substitution is most likely to occur at the positions most activated and least sterically hindered. Both the powerful activating effect of the indole nitrogen and the ortho-directing effect of the fluorine atom converge to increase the electron density at the C4 and C6 positions. The deactivating effect of the formyl group is less likely to overcome these combined activating effects. Studies on the nitration of similarly substituted indoles, such as 3-acetylindole, show a preference for substitution at the C6 position, followed by the C4 position. pressbooks.pub Therefore, for this compound, electrophilic attack is predicted to occur preferentially at the C4 or C6 positions of the fluorinated benzene ring.

Influence of Fluorine on Reactivity

The presence of a fluorine atom at the C-5 position of the indole ring significantly modulates the reactivity of this compound. Fluorine is the most electronegative element, and its effects on the reactivity of the indole system are a combination of strong inductive electron withdrawal (-I effect) and a weaker, yet significant, resonance electron-donating effect (+R effect).

The potent inductive effect of fluorine deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This electron-withdrawing nature reduces the electron density of the entire indole system, making it less susceptible to attack by electrophiles compared to its non-fluorinated counterpart. However, the resonance effect, stemming from the lone pairs on the fluorine atom, can donate electron density to the ring, partially offsetting the inductive effect. This donation is most pronounced at the ortho and para positions relative to the fluorine atom. In the case of 5-fluoroindoles, this would influence the C-4 and C-6 positions.

Conversely, the fluorine atom can influence the acidity of the N-H proton in the parent 5-fluoro-1H-indole-3-carbaldehyde, although in the title compound, this position is occupied by an ethyl group. The electron-withdrawing nature of fluorine can also impact the reactivity of the carbaldehyde group, though this effect is transmitted through the indole ring and is generally less pronounced than its influence on the aromatic system itself.

Table 1: Electronic Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| 5-Fluoro | Benzene Ring | Strong -I, Weak +R | Deactivation towards electrophilic substitution |

| 3-Carbaldehyde | Pyrrole Ring | Strong -I, Strong -R | Strong deactivation towards electrophilic substitution |

| 1-Ethyl | Pyrrole Ring | Weak +I | Weak activation, increases nucleophilicity of nitrogen |

C-C and C-N Coupling Reactions Involving Indole Carbaldehydes

Indole-3-carbaldehydes are versatile building blocks in organic synthesis and are known to participate in a variety of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, often catalyzed by transition metals like palladium. researchgate.net While specific research on this compound in this context is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally similar indole derivatives.

The carbonyl group of indole-3-carbaldehydes can readily undergo transformations that facilitate C-C and C-N coupling. researchgate.net These reactions are pivotal for the synthesis of complex heterocyclic systems and molecules with potential biological activity.

C-C Coupling Reactions:

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for the formation of C-C bonds with indole scaffolds. For these reactions to occur at the indole core, a leaving group, typically a halide or a triflate, is required. In the case of this compound, coupling reactions could be envisaged if the molecule were further functionalized with such a leaving group, for instance, at the C-2, C-4, C-6, or C-7 positions.

Research on other substituted indoles has shown that the position of substituents can have a significant impact on the outcome of these coupling reactions. For example, direct C-H activation and subsequent arylation at the C-2 position of the indole ring is a common strategy. The presence of the N-ethyl group in this compound would likely favor such C-2 functionalization by preventing N-H activation, which can sometimes compete. However, the electron-withdrawing nature of the 5-fluoro and 3-carbaldehyde groups might necessitate more forcing reaction conditions.

C-N Coupling Reactions:

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for the formation of C-N bonds. Similar to C-C coupling reactions, this transformation typically requires an aryl or heteroaryl halide or triflate. An appropriately halogenated derivative of this compound could, in principle, undergo Buchwald-Hartwig amination to introduce an amino group at various positions on the indole ring.

Another important class of C-N bond-forming reactions involving indole-3-carbaldehydes are condensation reactions. The aldehyde functionality can react with primary amines to form imines, which can then be reduced to secondary amines. This provides a straightforward method for introducing N-substituted aminomethyl groups at the C-3 position.

The Ullmann condensation is another classical method for C-N bond formation, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst. This could be a viable strategy for the N-arylation of a halogenated derivative of the title compound.

Table 2: Overview of Potential Coupling Reactions for Functionalized this compound Derivatives

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Potential Product |

| C-C Coupling | |||

| Suzuki | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/vinyl substituted indole |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), base | Alkenyl substituted indole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl substituted indole |

| C-N Coupling | |||

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Amino substituted indole |

| Ullmann Condensation | Amine | Cu catalyst, base | Amino substituted indole |

| Reductive Amination | Amine, reducing agent | None (stepwise) | Aminomethyl substituted indole at C-3 |

Derivatization Strategies and Research Applications of Analogs

Synthesis of Advanced Heterocyclic Systems from 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde

The aldehyde group of this compound is a crucial precursor for constructing more complex molecular architectures. Through various condensation and cyclization reactions, this starting material can be converted into a multitude of advanced heterocyclic systems, including tryptamine (B22526), thiosemicarbazone, and triazole derivatives.

Tryptamine and its derivatives are an important class of compounds in neurobiology and medicinal chemistry. google.com The synthesis of tryptamines from indole-3-carbaldehyde precursors is a well-established strategy. tci-thaijo.org One common method involves a three-step process starting with a Henry reaction between the indole-3-carbaldehyde and a nitroalkane, such as nitroethane. nih.gov This is followed by reduction of the resulting nitroalkene to a nitroalkane, and a final reduction of the nitro group to the primary amine, yielding the tryptamine scaffold. tci-thaijo.org

Another approach involves the conversion of the aldehyde to an intermediate that can be transformed into the ethylamino group. google.com For instance, condensation with nitroethane followed by reduction of the nitro group can yield the desired tryptamine structure. nih.gov The use of specific reducing agents like sodium borohydride (B1222165) in combination with nickel(II) acetate (B1210297) has been developed as an alternative to harsher reagents like lithium aluminum hydride, allowing for broader functional group tolerance. tci-thaijo.org These synthetic routes allow for the ethyl and fluoro substituents on the original indole (B1671886) core to be carried through to the final tryptamine products, enabling the creation of novel analogs for biological screening.

Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.govmdpi.com In this context, this compound can be reacted with various N4-substituted thiosemicarbazides in a suitable solvent like methanol (B129727) or ethanol, often under reflux, to yield the corresponding indole-3-carbaldehyde thiosemicarbazone derivatives. mdpi.comnih.gov

This reaction is highly efficient and allows for significant molecular diversity by varying the substituent on the thiosemicarbazide starting material. researchgate.net The resulting thiosemicarbazones, which incorporate the 1-ethyl-5-fluoroindole moiety, are of significant interest due to their wide range of reported biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com Research on thiosemicarbazone derivatives has demonstrated their potential as therapeutic agents, with some compounds showing potent cytotoxic activity against various cancer cell lines. nih.gov

Below is a table of representative thiosemicarbazone derivatives synthesized from aldehyde precursors and their reported cytotoxic activities.

| Compound ID | R-Group on Thiosemicarbazone | Cell Line | IC₅₀ (µg/mL) | Reference |

| 3b | 4-Fluorophenyl | C6 (Glioma) | 10.59 | nih.gov |

| 3c | 4-Chlorophenyl | C6 (Glioma) | 9.08 | nih.gov |

| 3f | 2-Hydroxyphenyl | C6 (Glioma) | 10.11 | nih.gov |

| 3g | 4-Hydroxyphenyl | C6 (Glioma) | 10.25 | nih.gov |

| 3m | 4-Nitrophenyl | C6 (Glioma) | 9.87 | nih.gov |

| Imatinib | (Control) | C6 (Glioma) | 11.68 | nih.gov |

| 3b | 4-Fluorophenyl | MCF7 (Breast Cancer) | 7.02 | nih.gov |

| 3d | 4-Bromophenyl | MCF7 (Breast Cancer) | 8.14 | nih.gov |

| 3g | 4-Hydroxyphenyl | MCF7 (Breast Cancer) | 9.08 | nih.gov |

| 3k | 4-Methylphenyl | MCF7 (Breast Cancer) | 8.45 | nih.gov |

| Imatinib | (Control) | MCF7 (Breast Cancer) | 9.24 | nih.gov |

This table is interactive and can be sorted by column.

Triazoles are another class of heterocyclic compounds that can be synthesized from aldehyde precursors. The synthesis of 1,2,4-triazole (B32235) derivatives, for example, can involve the initial formation of a thiosemicarbazone from this compound. This intermediate can then undergo oxidative cyclization to form the triazole ring. Alternatively, other synthetic routes involve multi-step processes where the aldehyde is converted into a precursor that can react with hydrazides or other nitrogen-containing reagents to build the triazole scaffold. nih.gov

For the synthesis of 1,2,3-triazoles, "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, is a common method. mdpi.com To utilize this, the aldehyde function of this compound would first need to be converted into either an azide (B81097) or an alkyne group through standard organic transformations, making it a suitable partner for the cycloaddition reaction. The versatility of these synthetic strategies allows for the creation of a library of indole-triazole hybrids for further investigation. nih.gov

The reactivity of the aldehyde group in this compound allows for its use as a building block in the synthesis of more elaborate indole-based systems. For example, it can participate in multicomponent reactions to generate complex molecules in a single step. researchgate.net

It can also be used to synthesize bis(indole) analogues by reacting it with indole-containing hydrazides to form hydrazone linkages. researchgate.net Furthermore, the aldehyde can serve as a starting point for constructing fused heterocyclic systems. For instance, reactions leading to the formation of indolizinoindolones or spiroazepineindoles have been developed using indole-3-carbaldehyde derivatives as key intermediates. nih.gov These advanced scaffolds are of interest in drug discovery due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets.

Exploration of Target-Specific Interactions in Derivatized Compounds

Derivatives of this compound are frequently evaluated for their ability to interact with specific biological targets, most notably enzymes. In vitro enzyme inhibition assays are a primary tool for identifying and characterizing the biological activity of these novel compounds.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key target in the treatment of infections caused by bacteria such as Helicobacter pylori. researchgate.net The development of urease inhibitors is an important therapeutic strategy. Various heterocyclic compounds derived from aldehydes have shown potent urease inhibitory activity. nih.govnih.gov

Derivatives such as thiosemicarbazones and Schiff bases synthesized from indole-3-carbaldehyde analogues are prominent candidates for urease inhibition. researchgate.netmdpi.com The mechanism of inhibition often involves the chelation of the nickel ions in the enzyme's active site by the synthesized ligands. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, with lower values indicating greater potency. nih.gov Studies on related structures have shown that the nature and position of substituents on the aromatic rings significantly influence the inhibitory activity. nih.gov

The following table summarizes the urease inhibitory activity of various heterocyclic compounds, demonstrating the potential of such scaffolds.

| Compound ID | Compound Class | IC₅₀ (µM) | Reference |

| 4i | Imidazopyridine-Oxazole | 5.68 ± 1.66 | nih.gov |

| 4o | Imidazopyridine-Oxazole | 7.11 ± 1.24 | nih.gov |

| 4g | Imidazopyridine-Oxazole | 9.41 ± 1.19 | nih.gov |

| 3 | bis-Schiff Base | 22.21 ± 0.42 | nih.gov |

| 4 | bis-Schiff Base | 26.11 ± 0.22 | nih.gov |

| Thiourea | (Standard Inhibitor) | 21.37 ± 1.76 | nih.gov |

| Thiourea | (Standard Inhibitor) | 21.15 ± 0.32 | nih.gov |

This table is interactive and can be sorted by column.

In Vitro Ligand-Receptor Binding Studies (e.g., AhR potency of related alkaloids)

The indole scaffold is a recognized structural motif for ligands of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating cellular responses to environmental stimuli. Indole-3-carbaldehyde (I3A), a tryptophan metabolite produced by gut microbiota, is a known agonist of the AhR. wikipedia.org Upon binding, I3A activates AhR in intestinal immune cells, which leads to the production of interleukin-22 and contributes to mucosal homeostasis. wikipedia.org

Research into related indole alkaloids derived from dietary sources, such as glucobrassicin (B1234704) found in cruciferous vegetables, has identified several potent AhR ligands. Gastric acid condensation of indole-3-carbinol (B1674136) (a product of glucobrassicin breakdown) generates high-affinity AhR ligands. nih.gov Among these, indolo[3,2-b]carbazole (B1211750) (ICZ) is noted for its high affinity and activation potential for the AhR. nih.gov In competitive binding assays, ICZ was found to have a dissociation constant (Kd) significantly more potent than many other indole-derived compounds, demonstrating the capacity of the indole core structure to facilitate strong receptor binding. nih.gov The photo-oxidation of tryptophan can also generate 6-formylindolo[3,2-b]carbazole (FICZ), another potent AhR ligand with an affinity comparable to that of the potent synthetic ligand TCDD. nih.gov These studies on related indole alkaloids underscore the role of the indole framework in AhR binding and activation.

| Compound | Receptor | Binding Affinity (Kd) | Notes |

| Indolo[3,2-b]carbazole (ICZ) | AhR | 190 pM | 27-fold less potent than TCDD. nih.gov |

| 6-formylindolo[3,2-b]carbazole (FICZ) | AhR | Similar to TCDD | A photo-oxidation product of tryptophan. nih.gov |

Mechanistic Studies of Antimicrobial Action in Synthesized Analogs

Analogs of this compound, particularly those modified at the aldehyde position to form semicarbazones and hydrazones, have been investigated for their antimicrobial properties. researchgate.netcsic.esnih.gov The indole ring serves as an excellent backbone for the synthesis of new antimicrobial compounds. scirp.org Studies on indole-3-carbaldehyde semicarbazone derivatives suggest that a primary mechanism of their antibacterial action is the disruption and rupture of the bacterial cell membrane. csic.es

The antimicrobial efficacy is influenced by the substituents on the indole ring. For instance, semicarbazone derivatives of 5-bromo-1H-indole-3-carbaldehyde and 5-chloro-1H-indole-3-carbaldehyde have demonstrated inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. csic.esscilit.com In a broader study, a series of indole-3-aldehyde hydrazide/hydrazones showed a wide spectrum of activity against various microorganisms, with some compounds displaying notable activity against methicillin-resistant S. aureus (MRSA). nih.gov

| Compound | Organism | MIC (μg/mL) |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 |

Data sourced from Bioinorganic Chemistry and Applications, 2020. csic.esscilit.com

Mechanistic Studies of Antiviral Action in Synthesized Analogs

The antiviral potential of indole derivatives has been explored through the synthesis of various analogs. Isatin, an indole analog, and its derivatives have been described as broad-spectrum antiviral agents. mdpi.com Research on compounds structurally related to this compound, such as 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones, has demonstrated antiviral activity against a range of DNA and RNA viruses. nih.govresearchgate.net

These synthesized analogs have been tested against viruses including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. nih.govresearchgate.net The mechanism of action for these antiviral agents involves inhibiting viral replication within host cells. ebsco.com While the precise molecular interactions are complex, molecular modeling studies of certain 5-fluoro-1H-indole-2,3-dione derivatives suggest a potential mechanism involving binding to viral surface glycoproteins, such as HSV-1 glycoprotein (B1211001) B and D, which are crucial for viral entry into host cells. nih.gov The antiviral drug development process often targets various stages of the viral replication cycle, including attachment to the host cell, replication of the viral genome, and assembly of new virions. mdpi.com

| Virus | Analog Class | Finding |

| HSV-1 (KOS), HSV-2 (G) | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | Certain derivatives showed inhibitory activity. nih.govresearchgate.net |

| Coxsackie B4 | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazones | A derivative with a 4-Br substitution showed selective activity. nih.gov |

Mechanistic Studies of Anticancer Action in Synthesized Analogs

The inclusion of a fluorine atom in pharmacologically active molecules is a common strategy in drug design, and its effects on anticancer activity are well-documented in compounds like 5-fluorouracil (B62378) (5-FU). nih.govcalis.edu.cnnih.govresearchgate.net Although not an indole, the mechanism of 5-FU provides insight into the potential roles of the fluorine substituent. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS), an enzyme critical for DNA synthesis, and by being misincorporated into DNA and RNA, which ultimately triggers cell death. calis.edu.cnfrontiersin.org

For indole-based analogs, the anticancer mechanisms are multifaceted. Indole derivatives have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. The cytotoxic effect can be mediated through various pathways, including the disruption of microtubule formation and the modulation of key signaling pathways involved in cancer progression. The indole structure is considered a privileged scaffold in medicinal chemistry and can be designed to bind to various protein targets within cancer cells.

| Compound Class | Primary Anticancer Mechanism | Details |

| 5-Fluorouracil (Fluorinated Pyrimidine) | Inhibition of Thymidylate Synthase (TS); Incorporation into DNA/RNA | FdUMP, a 5-FU metabolite, forms a stable complex with TS, blocking DNA synthesis. calis.edu.cn Incorporation of metabolites FUTP and FdUTP into RNA and DNA leads to cytotoxicity. frontiersin.org |

| Indole-3-carboxyaldehyde thiosemicarbazones | Induction of Apoptosis | Studies on palladium(II) complexes with these ligands show they can trigger cancer cell death. |

Role in Material Science Research

Applications in Organic Semiconductors and Optoelectronics

The indole nucleus is a key structural component in the field of material science, particularly for the development of organic semiconductors and optoelectronic devices. Indole and its derivatives are recognized for their favorable electronic properties, often functioning as electron-rich building blocks in larger conjugated systems. Molecules designed with a donor-π-acceptor (D-π-A) architecture, where the indole moiety can act as the electron donor, are of significant interest. nih.govnih.govresearchgate.net This molecular design facilitates intramolecular charge transfer, a crucial property for applications in organic electronics. While specific studies detailing the use of this compound in these applications are not prominent, the general class of indole derivatives is widely explored for its potential in creating novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Development of Fluorescent Probes for Biochemical Research

The intrinsic fluorescence of the indole ring makes it a valuable scaffold for the design of fluorescent probes used in biochemical and biological research. nih.govnih.govresearchgate.net By modifying the core indole structure, researchers can develop probes that respond to specific environmental changes or the presence of particular analytes. sioc-journal.cn

Indole-based fluorescent probes have been designed for a variety of applications:

pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties. This response allows for the creation of probes that can detect and report on pH variations in biological systems. nih.govresearchgate.net

Ion Detection: By incorporating specific ion-binding moieties (chelators) into the indole structure, probes can be synthesized to selectively detect metal cations. sioc-journal.cn

Bioimaging: Indole derivatives are used to construct probes for live-cell imaging. For example, indole heptamethine fluorescent probes, a type of cyanine (B1664457) dye, are used for near-infrared fluorescence imaging, which allows for deeper tissue penetration and reduced background autofluorescence from biological samples. sioc-journal.cn These have been applied to image specific organelles like mitochondria. bohrium.com

The design of these probes often leverages the donor-π-acceptor (D-π-A) concept to fine-tune their photophysical properties, such as absorption and emission wavelengths, to suit specific experimental needs. nih.govresearchgate.net

Contributions to Agrochemical Research

While direct agrochemical research on this compound is not extensively documented in publicly available literature, the broader class of indole derivatives, including analogs of this specific compound, has been the subject of significant investigation for various agrochemical applications. The structural motif of indole-3-carbaldehyde serves as a versatile scaffold for the synthesis of compounds with potential herbicidal, insecticidal, and fungicidal properties. Research in this area primarily focuses on the derivatization of the indole core to enhance biological activity and selectivity.

Herbicidal Activity of Indole Analogs

A prominent area of research for indole derivatives in agriculture is the development of novel herbicides. The strategy often involves the oxidation of the 3-carbaldehyde group to a carboxylic acid, creating indole-3-carboxylic acid derivatives. These compounds can act as mimics of the plant hormone auxin, leading to disruption of normal plant growth processes.

Recent studies have focused on designing indole-3-carboxylic acid derivatives as antagonists of the auxin receptor protein TIR1. frontiersin.orgnih.govresearchgate.net This antagonism can lead to potent herbicidal effects. For instance, a series of α-substituted indole-3-carboxylic acids demonstrated significant inhibition of both root and shoot growth in weed species. nih.gov

Table 1: Herbicidal Activity of select Indole-3-Carboxylic Acid Analogs

| Compound ID | Target Species | Concentration (mg/L) | Root Inhibition (%) | Shoot Inhibition (%) |

|---|---|---|---|---|

| 10d | Rape (B. napus) | 100 | 96 | Not Reported |

| Rape (B. napus) | 10 | 92 | Not Reported | |

| 10h | Rape (B. napus) | 100 | 95 | Not Reported |

| Rape (B. napus) | 10 | 93 | Not Reported |

| General Range | Rape (B. napus) & Barnyard Grass (E. crus-galli) | Not Specified | 60-97 | 60-97 |

Data sourced from studies on indole-3-carboxylic acid derivatives as potential TIR1 antagonists. researchgate.netnih.gov

The derivatization strategy involves nucleophilic substitution reactions to introduce various alkyl or aryl groups, potentially enhancing the binding affinity of these molecules to their target protein. nih.gov Molecular docking studies have suggested that interactions such as π–π stacking, hydrogen bonding, and hydrophobic interactions are crucial for the herbicidal activity of these compounds. nih.govresearchgate.net

Insecticidal and Nematicidal Potential

The indole nucleus is a key feature in a variety of natural and synthetic compounds with insecticidal properties. nih.gov Patents have been filed for substituted indole compounds for the control of a wide range of insect and acarid pests. google.comgoogle.com Research has demonstrated that specific indole derivatives can be highly effective against significant agricultural pests, such as the diamondback moth (Plutella xylostella). nih.gov For example, the synthesized compound 1-(1H-indol-3-yl)hexan-1-one showed greater toxicity to P. xylostella than the pyrethroid deltamethrin. nih.gov

Furthermore, halogenated indoles have been investigated as potential biocides against plant-parasitic nematodes and insects. researchgate.net These compounds are thought to act on the glutamate-gated chloride channel (GluCl), a validated target for insecticides and anthelmintics. researchgate.net

Table 2: Insecticidal and Nematicidal Activity of Halogenated Indole Analogs

| Compound | Target Organism | Activity |

|---|---|---|

| 5-iodoindole | Bursaphelenchus xylophilus (pinewood nematode) | Nematicidal |

| Meloidogyne incognita (root-knot nematode) | Nematicidal | |

| Tenebrio molitor (mealworm) | Insecticidal | |

| 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | Bursaphelenchus xylophilus | Nematicidal |

| Meloidogyne incognita | Nematicidal |

This table summarizes the findings on the bioactivity of halogenated indoles against selected agricultural pests. researchgate.net

Antifungal Applications

Derivatives of indole-3-carbaldehyde have also been explored for their potential as fungicides to control plant pathogenic fungi. Indole-3-carboxaldehyde (B46971) itself, isolated from the metabolites of Paecilomyces lilacinus, has been shown to be effective in controlling root rot in Scutellaria baicalensis caused by Fusarium solani. mdpi.com The simple structure and environmental friendliness of indole-3-carboxaldehyde make it an attractive candidate for the development of new fungicides. mdpi.com

Furthermore, the synthesis of Schiff bases from indole-3-carbaldehyde has yielded compounds with activity against fungal plant pathogens like Fusarium oxysporum. researchgate.net More complex derivatives, such as 3-indolyl-3-hydroxy oxindoles, have also shown promising broad-spectrum antifungal activities against several plant pathogenic fungi. mdpi.com

Table 3: Antifungal Activity of an Indole-3-carbaldehyde Analog

| Compound | Target Fungus | Activity |

|---|

| Indole-3-carboxaldehyde | Fusarium solani | Antifungal |

This table highlights the documented antifungal activity of indole-3-carboxaldehyde. mdpi.com

Spectroscopic and Structural Elucidation of 1 Ethyl 5 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, a detailed map of the hydrogen and carbon framework can be constructed.

The ¹H NMR spectrum of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde provides specific information about the electronic environment of each proton and their spatial relationships with neighboring protons. The spectrum, typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃), reveals characteristic signals for the aldehyde, aromatic, and ethyl group protons.

The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom and appears as a sharp singlet at the downfield end of the spectrum. The protons on the indole (B1671886) ring exhibit chemical shifts and coupling patterns influenced by the fluorine and ethyl substituents. The fluorine atom at the C5 position, being electronegative, influences the electronic environment of adjacent protons, and its coupling with nearby protons (H-F coupling) can further split their signals. The ethyl group attached to the nitrogen atom shows a characteristic quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three methyl (-CH₃) protons, which in turn appear as a triplet.

Detailed ¹H NMR spectral data are presented in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C(O) | 9.98 | Singlet (s) | N/A |

| H-4 | 8.00 | Doublet of doublets (dd) | 9.1, 4.3 |

| H-2 | 7.72 | Singlet (s) | N/A |

| H-7 | 7.34 | Doublet of doublets (dd) | 8.9, 2.4 |

| H-6 | 7.15 | Doublet of triplets (dt) | 9.0, 2.5 |

| N-CH₂CH₃ | 4.23 | Quartet (q) | 7.3 |

| N-CH₂CH₃ | 1.54 | Triplet (t) | 7.3 |

Data sourced from a study on red-light mediated formylation of indoles.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically above 180 ppm. The aromatic carbons of the indole ring appear in the range of approximately 105-160 ppm. The carbon atom directly bonded to the fluorine (C5) shows a large C-F coupling constant, a key feature in identifying its resonance. The carbons of the N-ethyl group resonate in the aliphatic region of the spectrum.

The assigned carbon resonances for this compound are detailed in the following table.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 184.66 |

| C5 | 160.03 (d, ¹JCF = 239.4 Hz) |

| C2 | 139.75 |

| C7a | 133.45 |

| C3a | 126.96 (d, ³JCF = 10.1 Hz) |

| C3 | 118.52 |

| C6 | 112.55 (d, ²JCF = 25.3 Hz) |

| C4 | 110.11 (d, ²JCF = 25.3 Hz) |

| C7 | 106.82 (d, ³JCF = 4.0 Hz) |

| N-CH₂ | 42.13 |

| N-CH₃ | 15.02 |

Data sourced from a study on red-light mediated formylation of indoles. The multiplicity (d) indicates a doublet arising from carbon-fluorine coupling.

While the structure of this compound is relatively rigid without stereocenters, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (¹H-¹H NOESY) can be valuable for confirming through-space proximity between protons. A NOESY experiment would be expected to show a cross-peak between the protons of the N-ethyl group (specifically the -CH₂- protons) and the H-7 proton of the indole ring. This correlation would confirm their spatial closeness, providing definitive evidence for the connectivity and conformation of the ethyl group relative to the heterocyclic ring system. While specific NOESY data for this compound is not detailed in the reviewed literature, its application remains a standard method for such structural confirmation.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1650-1700 cm⁻¹. Other significant absorptions include the C-F stretch, aromatic C=C stretching vibrations, and the C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group.

A table of expected characteristic FT-IR absorption bands is provided below, based on known values for indole-3-carbaldehyde derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aldehyde C-H | Stretching | 2850 - 2750 |

| Aldehyde C=O | Stretching | 1700 - 1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1360 - 1250 |

| C-F | Stretching | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar organic molecules like this compound, as it typically keeps the molecule intact. In positive ion mode, the molecule is expected to be protonated, yielding a pseudomolecular ion [M+H]⁺.

The molecular formula of the compound is C₁₁H₁₀FNO, which corresponds to a monoisotopic mass of 191.0746 g/mol . Therefore, the primary ion observed in a high-resolution ESI-MS spectrum would be the [M+H]⁺ ion with an expected m/z of approximately 192.0825. Experimental analysis has confirmed that High-Resolution Mass Spectrometry (HRMS) using ESI was performed to characterize this compound. rsc.org For analogous compounds such as 1-ethyl-1H-indole-3-carbaldehyde, the [M+H]⁺ ion is readily observed at m/z 174, consistent with this ionization behavior.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula, a critical step in the characterization of a newly synthesized molecule.

For this compound, the molecular formula is C₁₁H₁₀FNO. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, and ¹⁹F). Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for this purpose, as it typically generates the protonated molecular ion with minimal fragmentation.

In a relevant study, the HRMS data for this compound was obtained via ESI-MS. The theoretically calculated mass for the protonated species [C₁₁H₁₁FNO]⁺ was 192.0819. The experimentally observed value was 192.0825, representing a minimal deviation. rsc.org This close correlation between the calculated and found values provides definitive confirmation of the compound's molecular formula.

To illustrate the precision of this technique, a comparison with a related compound, 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde (C₁₂H₁₃NO₂), is useful. Its protonated molecule [C₁₂H₁₄NO₂]⁺ has a calculated exact mass of 204.1019, which was experimentally found to be 204.1025. rsc.org The ability of HRMS to distinguish between these two compounds, which differ in mass by a fluorine atom versus a methoxy (B1213986) group, underscores its power in molecular formula confirmation.

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| This compound | C₁₁H₁₀FNO | [M+H]⁺ | 192.0819 | 192.0825 rsc.org |

| 1-ethyl-5-methoxy-1H-indole-3-carbaldehyde | C₁₂H₁₃NO₂ | [M+H]⁺ | 204.1019 | 204.1025 rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical properties and biological activity.

While the specific crystal structure of this compound is not publicly available, analysis of the parent compound, 1H-indole-3-carbaldehyde, provides a foundational understanding of the expected solid-state structure. The crystal structure of 1H-indole-3-carbaldehyde reveals an orthorhombic system with the space group Pca2₁. wikipedia.org A key feature of its packing is the formation of intermolecular hydrogen bonds between the indole N-H group and the aldehyde oxygen atom of a neighboring molecule, linking the molecules into chains. nih.gov

For this compound, several structural modifications would be anticipated:

5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position of the indole ring will influence the electronic properties of the molecule and introduce the possibility of C-H···F or F···F intermolecular interactions. In the crystal structure of a related fluorinated indole derivative, short F···F interactions were observed, contributing to the formation of a three-dimensional network. researchgate.net

| Parameter | 1H-indole-3-carbaldehyde wikipedia.orgnih.gov |

|---|---|

| Molecular Formula | C₉H₇NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 |

| b (Å) | 5.8059 |

| c (Å) | 8.6909 |

| V (ų) | 710.24 |

| Z | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds |

Spectroscopic Characterization of Isomeric Forms (e.g., Z/E isomerism in imine derivatives)

The aldehyde functional group of this compound is readily converted into other functional groups, such as imines (Schiff bases), through condensation with primary amines. When the nitrogen of the imine is substituted with a group like hydroxyl (-OH, an oxime) or an alkyl/aryl group, the C=N double bond can exhibit geometric isomerism, resulting in Z and E (or syn and anti) isomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are pivotal in distinguishing between these isomers.

The chemical environment of the atoms near the C=N double bond differs between the Z and E isomers, leading to distinct signals in their NMR spectra. For instance, the ¹H NMR chemical shift of the iminic proton (-CH=N-) is highly sensitive to the stereochemistry of the double bond.

In a study on N-substituted indole-3-carboxaldehyde (B46971) oximes, the syn and anti isomers were successfully characterized. mdpi.com The spatial proximity of the oxime -OH group to the C2-H of the indole ring in one isomer versus the other leads to different shielding/deshielding effects, allowing for their differentiation. This principle extends to other imine derivatives. The configuration of the isomers can often be definitively assigned using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons.

For an imine derivative formed from this compound and a primary amine (R-NH₂), the key spectroscopic features for distinguishing Z/E isomers would be:

¹H NMR: The chemical shift of the imine proton (H-C=N) and the protons on the carbon adjacent to the imine nitrogen (in the R-group) will differ between the two isomers. Protons held in the shielding cone of the aromatic indole ring in one isomer will appear at a higher field (lower ppm) compared to the other isomer.

¹³C NMR: The chemical shifts of the imine carbon (C=N) and the neighboring carbons will also show slight but measurable differences between the isomers.

The table below outlines the expected spectroscopic observations used to differentiate between the Z and E isomers of a generic imine derivative.

| Spectroscopic Technique | Key Differentiating Feature | Rationale |

|---|---|---|

| ¹H NMR | Chemical shift (δ) of the imine proton (-CH=N-) | The proton's proximity to different substituents across the C=N bond leads to varying magnetic environments. |

| ¹H NMR | Chemical shifts of protons on the N-substituent (R-group) | Anisotropic effects from the indole ring can shield or deshield these protons depending on the isomer. |

| ¹³C NMR | Chemical shift (δ) of the imine carbon (-C=N-) | The electronic environment of the imine carbon is slightly different in each stereoisomer. |

| 2D NOESY | Presence or absence of cross-peaks | Detects through-space proximity between the imine proton and protons on the indole ring or the N-substituent, providing definitive structural proof. mdpi.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve quantum mechanical equations to describe the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. thepharmajournal.com By modeling the electron density, DFT can accurately predict molecular geometry, vibrational frequencies, and various electronic properties that govern a compound's reactivity. plos.org For molecules similar to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, DFT calculations, often employing basis sets like 6-311G(d,p), are used to optimize the molecular structure and analyze its chemical behavior.

The reactivity of a molecule is closely linked to its electronic structure. nih.gov DFT calculations can determine global reactivity descriptors, such as chemical hardness and electrophilicity, which provide insight into the molecule's stability and reaction tendencies. wikipedia.org For instance, the presence of the electron-withdrawing fluorine atom at the C5 position and the carbaldehyde group at the C3 position significantly influences the electron distribution across the indole (B1671886) ring system, which can be quantified and analyzed using DFT.

Conformational Analysis and Stability of Isomers

Molecules that are not sterically rigid can exist in different spatial arrangements known as conformations. Conformational analysis is the study of the energy of these different conformers and the barriers to their interconversion. For this compound, rotation can occur around the single bonds, particularly the bond connecting the ethyl group to the indole nitrogen.

DFT calculations are a powerful tool for this type of analysis. researchgate.net By systematically rotating specific bonds and calculating the energy at each step, a potential energy surface can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. For example, in a study of the related molecule 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde, DFT calculations revealed two stable conformers in the solid state and determined that the rotational energy barrier between them was in the range of 2.5–5.5 kcal/mol. researchgate.net A similar analysis for this compound would elucidate the preferred orientation of the N-ethyl group relative to the indole plane and its impact on molecular properties.

Electrostatic Potential and Frontier Orbital Analysis

The reactivity of a molecule towards electrophilic or nucleophilic attack can be visualized using a Molecular Electrostatic Potential (MEP) map. thepharmajournal.com The MEP map illustrates the charge distribution around a molecule, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). thepharmajournal.com For this compound, the oxygen atom of the carbaldehyde group would be expected to be a region of high negative potential, making it a likely site for hydrogen bonding.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding electronic transitions and chemical reactivity. thepharmajournal.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's kinetic stability and chemical reactivity. plos.orgthepharmajournal.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. These parameters, readily calculated via DFT, help to explain the charge transfer that can occur within the molecule. plos.orgthepharmajournal.com

Table 1: Representative Theoretical Parameters for Indole Derivatives

| Parameter | Typical Value/Observation | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Correlates with chemical reactivity and stability. thepharmajournal.com |

| Dipole Moment | 3.0 to 5.0 Debye | Quantifies the overall polarity of the molecule. |

| MEP Negative Region | Carbonyl Oxygen | Predicts sites for electrophilic attack and hydrogen bond acceptance. |

| MEP Positive Region | Aldehyde Proton, N-H/C-H | Predicts sites for nucleophilic attack. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying how a small molecule might interact with a large biological macromolecule, such as a protein or enzyme.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to identify the most stable binding mode, which is often the one with the lowest binding energy. This method allows researchers to study molecular behavior within the binding site of a target protein at an atomic level, providing insights into the biochemical processes involved. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. A docking algorithm then samples a large number of possible orientations of the ligand within the protein's active site, and a scoring function estimates the binding affinity for each pose. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Prediction of Binding Interactions with Specific Biological Targets

By docking this compound into the active sites of various enzymes, its potential as an inhibitor can be evaluated. The indole scaffold is a common feature in many biologically active compounds, and its derivatives have been studied against a wide range of targets.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria like Helicobacter pylori. Inhibition of urease is a therapeutic strategy against infections caused by this pathogen. Docking studies of indole-3-carbaldehyde oxime derivatives have shown that these compounds can fit into the active site of urease, with interactions often involving the enzyme's nickel ions and key amino acid residues. Similarly, other heterocyclic compounds have demonstrated binding through hydrogen bonds and pi-pi stacking interactions with residues such as Ala334 and Phe335.

HIV-1 Integrase: HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It represents a critical target for antiviral drugs. Indole-based compounds have been developed as both active site inhibitors and allosteric inhibitors of this enzyme. Docking studies of related indole derivatives show that they can bind to the active site by chelating the two magnesium ions crucial for catalysis or bind to an allosteric site at the protein's dimer interface, inducing a conformational change that inhibits its function.